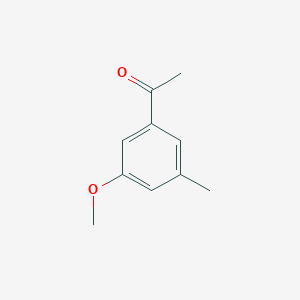

1-(3-Methoxy-5-methylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJJSOPJKWZHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581288 | |

| Record name | 1-(3-Methoxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43113-94-6 | |

| Record name | 1-(3-Methoxy-5-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43113-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methoxy-5-methylphenyl)ethanone CAS number

An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)ethanone

CAS Number: 43113-94-6

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 43113-94-6), a substituted acetophenone derivative of significant interest to the chemical and pharmaceutical industries. The document delves into its physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation with detailed mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's applications as a versatile intermediate in organic synthesis, particularly within the context of drug discovery and development. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical building block.

Introduction

This compound is an aromatic ketone that belongs to the broad class of acetophenones. These compounds are characterized by an acetyl group attached to a phenyl ring and are pervasive scaffolds in both natural products and synthetic molecules.[1] The specific substitution pattern of this compound—a methoxy and a methyl group at the meta positions relative to each other—provides a unique electronic and steric profile, making it a valuable intermediate for accessing more complex molecular architectures. Its utility is primarily realized in its role as a precursor, where the ketone functionality and the substituted aromatic ring offer multiple reaction sites for building sophisticated molecules, including potential agrochemicals and active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized below. Accurate identification and understanding of these properties are critical for its proper handling, storage, and application in synthetic chemistry.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 43113-94-6 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.2 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Storage | Sealed in dry, Room Temperature | [5] |

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 3,5-dimethylanisole. This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[6]

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound (3,5-dimethylanisole) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.[7]

Reaction Scheme:

(CH₃)₂C₆H₃OCH₃ (3,5-Dimethylanisole) + CH₃COCl (Acetyl Chloride) --(AlCl₃)--> C₁₀H₁₂O₂ (this compound) + HCl

Mechanistic Discussion

The causality behind this synthetic choice rests on the predictable nature of electrophilic aromatic substitution guided by the existing substituents on the anisole ring.

-

Formation of the Electrophile: The reaction begins with the activation of the acylating agent by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and leading to the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[6][7] This acylium ion is the potent electrophile required for the reaction.

-

Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylanisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[7] The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating substituents. However, the steric hindrance from the two methyl groups at positions 3 and 5 strongly favors acylation at the C4 position (para to the methoxy group and ortho to both methyl groups). This results in a high regioselectivity for the desired product.

-

Re-aromatization: The attack on the acylium ion forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.[7] To restore the stabilizing aromaticity, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom where the acyl group has attached. This regenerates the aromatic ring and the AlCl₃ catalyst, and produces HCl as a byproduct.[7]

-

Catalyst Complexation: A crucial practical consideration is that the Lewis acid catalyst (AlCl₃) strongly complexes with the ketone product.[7][8] Therefore, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is typically required. The reaction must be quenched with water in a subsequent workup step to hydrolyze this complex and liberate the final ketone product.[8]

Detailed Experimental Protocol

-

Safety Precaution: This reaction is exothermic and involves corrosive and volatile reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[7]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.[8]

-

Reagent Addition: A solution of 3,5-dimethylanisole (1.0 eq.) and acetyl chloride (1.05 eq.) in dry DCM is added dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the internal temperature below 5°C. The slow addition is critical to control the exothermic reaction.[8]

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Workup and Quenching: The reaction flask is cooled again in an ice bath. The mixture is carefully and slowly poured onto crushed ice with stirring to quench the reaction and hydrolyze the aluminum complexes.[8] This process is highly exothermic and releases HCl gas.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer (DCM) is separated, and the aqueous layer is extracted twice more with DCM.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain a high-purity liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

To validate the identity and purity of the synthesized product, a suite of analytical techniques is employed. The expected spectral data serves as a reference for quality control.

Table 2: Expected Analytical Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (singlets or narrow multiplets) in the δ 6.5-7.5 ppm range. - Methoxy protons (-OCH₃) as a singlet around δ 3.8 ppm. - Acetyl protons (-COCH₃) as a singlet around δ 2.5 ppm. - Aromatic methyl protons (-CH₃) as a singlet around δ 2.3 ppm. |

| ¹³C NMR | - Carbonyl carbon (-C=O) signal in the δ 195-200 ppm range. - Aromatic carbons in the δ 110-160 ppm range. - Methoxy carbon (-OCH₃) around δ 55 ppm. - Acetyl and methyl carbons in the δ 20-30 ppm range. |

| IR Spectroscopy | - Strong, sharp carbonyl (C=O) stretch at ~1680 cm⁻¹. - C-O-C (ether) stretching bands around 1250-1050 cm⁻¹. - Aromatic C-H and C=C stretching bands. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 164. - A prominent fragment peak at m/z = 149 due to the loss of a methyl group ([M-15]⁺). |

Applications in Research and Drug Development

While not an end product itself, this compound is a valuable intermediate. The acetophenone scaffold is a privileged structure in medicinal chemistry, serving as a precursor for numerous APIs.[1] For instance, other substituted ketones are known intermediates in the synthesis of selective COX-2 inhibitors like Etoricoxib.[9]

Role as a Synthetic Intermediate

The true value of this molecule lies in the reactivity of its functional groups:

-

The Ketone: The carbonyl group is a versatile handle for a wide array of chemical transformations, including:

-

Reduction: Can be reduced to a secondary alcohol, which can then be used in esterifications or as a leaving group.

-

Oxidation (e.g., Baeyer-Villiger): Can be converted to an ester.

-

Condensation Reactions (e.g., Aldol, Claisen-Schmidt): Can be used to form larger carbon skeletons.

-

Reductive Amination: Can be converted into an amine, introducing a key basic center common in many drugs.

-

-

The Aromatic Ring: The ring can undergo further electrophilic substitution, although the existing groups will direct the position of new substituents. It can also participate in cross-coupling reactions if converted to a halide or triflate.

Logical Progression in Drug Discovery

This compound can serve as a starting point for generating a library of compounds for screening. The workflow illustrates how a simple building block is elaborated into a more complex, drug-like molecule.

Caption: Hypothetical pathway from intermediate to a complex drug-like scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Statements:

-

Precautions:

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound, identified by CAS number 43113-94-6, is a strategically important chemical intermediate. Its synthesis is reliably achieved through Friedel-Crafts acylation, a process with a well-understood and predictable mechanism. The compound's value is derived from its dual functionality—a reactive ketone and a modifiable aromatic ring—which allows for its elaboration into a diverse range of complex molecules for applications in pharmaceutical and materials science research. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in advanced scientific programs.

References

-

Cheméo. (n.d.). Chemical Properties of 3-Methoxyacetophenone (CAS 586-37-8). Retrieved from [Link]

- RSC Publishing. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.

-

PubChem. (n.d.). 1-(4-Methoxy-3-methylphenyl)ethan-1-one. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kedrowski, B. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

-

ResearchGate. (n.d.). The Friedel–Crafts acylation of anisole to synthesise 1. Retrieved from [Link]

-

Vasilev, N., et al. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Retrieved from [Link]

-

Kedrowski, B. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 43113-94-6 [chemicalbook.com]

- 3. This compound | 43113-94-6 [sigmaaldrich.com]

- 4. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 43113-94-6 [amp.chemicalbook.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]

Technical Guide to 3'-Methoxy-5'-methylacetophenone: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 3'-Methoxy-5'-methylacetophenone (CAS No. 5333-21-1), a substituted aromatic ketone of interest to medicinal chemists and researchers in drug development. Due to the limited availability of direct experimental data in public literature, this guide synthesizes information from closely related structural analogs to present a predictive yet scientifically grounded profile. It covers anticipated physicochemical properties, a detailed proposed synthetic protocol, expected analytical signatures, and potential applications, serving as a foundational resource for researchers intending to synthesize or utilize this compound.

Introduction: A Versatile but Undocumented Building Block

3'-Methoxy-5'-methylacetophenone is a member of the acetophenone family, a class of compounds widely recognized as crucial intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a ketone, a methoxy ether, and a methyl group on the aromatic ring, offers multiple points for chemical modification, making it a potentially valuable scaffold in synthetic chemistry. The methoxy and acetyl groups, in particular, are common moieties in bioactive molecules, capable of influencing properties such as receptor binding, solubility, and metabolic stability.[2]

Despite its potential, 3'-Methoxy-5'-methylacetophenone is not extensively documented in peer-reviewed literature or commercial chemical databases. This guide aims to bridge that gap by providing a robust, predictive analysis based on the well-characterized properties of its constituent analogs: 3'-methoxyacetophenone and 3'-methylacetophenone. By understanding these related structures, we can infer the likely characteristics of the target compound and propose reliable methodologies for its synthesis and characterization.

Physicochemical and Safety Properties

The properties of 3'-Methoxy-5'-methylacetophenone can be estimated by referencing its structural components. The data presented below is a synthesis of known values for analogous compounds to provide a reliable starting point for experimental work.

Predicted Physicochemical Data

The following table summarizes the core chemical identifiers and predicted physical properties. Predictions are derived from the known properties of 3'-methoxyacetophenone and 3'-methylacetophenone.[3][4][5]

| Property | Value / Description | Source / Rationale |

| CAS Number | 5333-21-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₂O₂ | Calculated |

| Molecular Weight | 164.20 g/mol | Calculated |

| IUPAC Name | 1-(3-methoxy-5-methylphenyl)ethan-1-one | IUPAC Nomenclature |

| Appearance | Predicted: Colorless to pale yellow liquid | Based on analogs like 3-methoxyacetophenone.[4] |

| Boiling Point | Estimated: 230-245 °C | Interpolated from analogs (3-methylacetophenone: 218-220°C, 3-methoxyacetophenone: 239-241°C[6]). |

| Density | Estimated: ~1.04 g/mL at 25 °C | Interpolated from analogs (3-methylacetophenone: 0.986 g/mL, 3-methoxyacetophenone: 1.09 g/mL[7]). |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, acetone, THF), sparingly soluble in water. | General property of aromatic ketones.[6] |

| XLogP3 | Estimated: ~2.2 | Based on additive models from analogs (3-methylacetophenone: 2.3[5], 3-methoxyacetophenone: 1.8[4]). |

Inferred Safety & Handling Profile

A formal toxicological profile for 3'-Methoxy-5'-methylacetophenone is not available. However, based on safety data for related aromatic ketones, the following precautions are advised.[7][8]

-

Hazard Classification (Predicted): May be harmful if swallowed (Acute Toxicity, Oral) and may cause skin and eye irritation.[8] It is expected to be a combustible liquid.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be light-sensitive, similar to 3-methoxyacetophenone.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7][10]

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable route to synthesize 3'-Methoxy-5'-methylacetophenone is the Friedel-Crafts acylation of 3-methylanisole (1-methoxy-3-methylbenzene). This electrophilic aromatic substitution directs the incoming acetyl group primarily to the positions ortho and para to the activating methoxy group. Due to steric hindrance from the adjacent methyl group, acylation is strongly favored at the C5 position (para to the methoxy group), leading to the desired product.

Experimental Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesizing 3'-Methoxy-5'-methylacetophenone.

Detailed Step-by-Step Protocol

This protocol is a proposed method and should be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylanisole (1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the flask in an ice-water bath to 0 °C with continuous stirring.

-

Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in small portions over 15 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

-

Causality Note: AlCl₃ is the Lewis acid catalyst that activates the acetyl chloride to form the acylium ion electrophile, which is necessary for the aromatic substitution. Anhydrous conditions are critical as water would decompose the catalyst.[11]

-

-

Reagent Addition: Add acetyl chloride (1.1 eq) dropwise from the addition funnel over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

-

Self-Validation Note: The acidic quench decomposes the aluminum chloride-ketone complex, precipitating aluminum salts and liberating the product into the organic phase. A successful quench is indicated by the dissolution of most solids and clear layer separation.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation to obtain the final product as a colorless to pale yellow liquid. Alternatively, for higher purity, silica gel column chromatography can be used (eluent: hexane/ethyl acetate gradient).

Analytical Characterization (Anticipated Signatures)

Structural verification of the synthesized 3'-Methoxy-5'-methylacetophenone is critical. The following data represent the expected spectroscopic signatures based on established principles and data from analogs.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~7.0-7.2 | s (or narrow m) | 2H, Aromatic C2-H, C6-H | Protons ortho to the acetyl group will be downfield. The meta-relationship between them might result in a narrow multiplet or apparent singlet. |

| ¹H NMR | ~6.8-7.0 | s (or narrow t) | 1H, Aromatic C4-H | This proton is ortho to the methoxy and methyl groups and will be the most upfield of the aromatic signals. |

| ¹H NMR | ~3.85 | s | 3H, -OCH₃ | Typical chemical shift for an aryl methoxy group.[13] |

| ¹H NMR | ~2.60 | s | 3H, -COCH₃ | Typical chemical shift for an aryl acetyl methyl group.[13][14] |

| ¹H NMR | ~2.40 | s | 3H, Ar-CH₃ | Typical chemical shift for an aryl methyl group.[14] |

| ¹³C NMR | ~198 | s | C=O | Characteristic shift for a ketone carbonyl carbon.[14] |

| ¹³C NMR | ~160 | s | C-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ¹³C NMR | ~139 | s | C-CH₃ | Aromatic carbon attached to the methyl group. |

| ¹³C NMR | ~138 | s | C-COCH₃ | Aromatic carbon attached to the acetyl group. |

| ¹³C NMR | ~122 | d | C4-H | Aromatic CH carbon. |

| ¹³C NMR | ~115 | d | C6-H | Aromatic CH carbon, shielded by ortho-methoxy group. |

| ¹³C NMR | ~108 | d | C2-H | Aromatic CH carbon, shielded by ortho-methoxy group. |

| ¹³C NMR | ~55.5 | q | -OCH₃ | Methoxy carbon. |

| ¹³C NMR | ~26.5 | q | -COCH₃ | Acetyl methyl carbon.[14] |

| ¹³C NMR | ~21.5 | q | Ar-CH₃ | Aromatic methyl carbon.[14] |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands.

-

~1680 cm⁻¹: Strong C=O stretch (aryl ketone).

-

~1600, 1580 cm⁻¹: C=C stretches (aromatic ring).

-

~1250, 1050 cm⁻¹: C-O stretch (aryl ether).

-

~2950-3000 cm⁻¹: C-H stretches (aliphatic and aromatic).

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): m/z = 164.

-

Key Fragments: A prominent peak at m/z = 149 ([M-CH₃]⁺), corresponding to the loss of the acetyl methyl group, is expected to be the base peak, similar to other acetophenones.[5][15] Another significant fragment at m/z = 121 ([M-COCH₃]⁺) from the loss of the entire acetyl group may also be observed.

-

Potential Applications in Research and Drug Discovery

Substituted acetophenones are foundational building blocks in medicinal chemistry, often serving as precursors for more complex heterocyclic and polyfunctional molecules.[16]

-

Synthesis of Chalcones and Flavonoids: 3'-Methoxy-5'-methylacetophenone can undergo Claisen-Schmidt condensation with various aldehydes to produce chalcones. These α,β-unsaturated ketones are precursors to flavonoids and pyrazoles, classes of compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[17]

-

Mannich Base Synthesis: As a ketone with an alpha-methyl group, it can participate in Mannich reactions to generate β-amino ketones, which are important pharmacophores and synthetic intermediates.[17]

-

Scaffold for API Development: The presence of methoxy and methyl groups on the phenyl ring provides handles for modifying lipophilicity and metabolic stability. The ketone can be reduced to an alcohol, converted to an oxime, or used in reactions to build heterocyclic rings (e.g., quinolines, pyrimidines), making it a versatile starting point for generating libraries of novel compounds for high-throughput screening.[18] The structural motifs are found in natural products and synthetic compounds with demonstrated pharmacological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methoxyacetophenone (CAS 586-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylacetophenone | C9H10O | CID 11455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methoxyacetophenone | 586-37-8 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 3'-Methylacetophenone(585-74-0) 1H NMR [m.chemicalbook.com]

- 13. 3-Methoxyacetophenone(586-37-8) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. 3'-Methylacetophenone(585-74-0) MS spectrum [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. ossila.com [ossila.com]

- 18. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 1-(3-Methoxy-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3-Methoxy-5-methylphenyl)ethanone, a substituted aromatic ketone, represents a class of compounds of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a methoxy and a methyl group on the phenyl ring, offers a scaffold for the development of novel pharmaceutical agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination, ensuring scientific integrity and practical applicability.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structure of this compound is defined by an ethanone group attached to a benzene ring, which is further substituted with a methoxy group at the meta-position and a methyl group at the fifth position relative to the ethanone substituent.

-

IUPAC Name: this compound

-

CAS Number: 43113-94-6[1]

The strategic placement of the methoxy and methyl groups influences the electronic and steric environment of the molecule, which in turn dictates its physical and chemical behavior.

Figure 1: 2D Structure of this compound.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | ChemicalBook[1][2] |

| Molecular Weight | 164.2 g/mol | ChemicalBook[1][2] |

| Melting Point | Predicted: 25-50 °C | (Prediction based on similar structures) |

| Boiling Point | Predicted: 270-290 °C at 760 mmHg | (Prediction based on similar structures) |

| Density | Predicted: 1.05-1.15 g/cm³ | (Prediction based on similar structures) |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water. | (General principle for aromatic ketones) |

Causality Behind Predicted Properties:

-

Melting and Boiling Points: The presence of a polar carbonyl group and the overall molecular size contribute to intermolecular dipole-dipole interactions and van der Waals forces, leading to a relatively high boiling point for a molecule of its size. The substitution pattern on the aromatic ring can influence crystal lattice packing, affecting the melting point.

-

Solubility: The polar ketone and ether functionalities allow for some interaction with polar solvents. However, the dominant nonpolar aromatic ring and alkyl groups suggest good solubility in less polar organic solvents. The limited hydrogen bonding capability with water predicts low aqueous solubility.

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of a compound. While experimental spectra for this compound are not widely published, predictive models and analysis of similar compounds provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern will lead to distinct splitting patterns (e.g., singlets or doublets).

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm.

-

Methyl Protons (Ar-CH₃): A singlet is anticipated around δ 2.4 ppm.

-

Acetyl Protons (-COCH₃): A singlet will likely appear further downfield, around δ 2.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 197-200 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents. The carbon attached to the carbonyl group will be downfield, while those attached to the electron-donating methoxy and methyl groups will be upfield.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, typically around δ 21 ppm.

-

Acetyl Carbon (-COCH₃): A signal around δ 26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands corresponding to its functional groups:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

-

C-O Stretch (Aryl Ether): A strong band is anticipated around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 164. Key fragmentation patterns for acetophenones include:

-

α-Cleavage: Loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 149. This is often the base peak.

-

Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a fragment at m/z 121.

-

Further Fragmentations: Subsequent losses of CO (28 Da) from the acylium ion are also possible.

Experimental Protocols for Physical Property Determination

The following are detailed, self-validating protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating:

-

Rapid Scan: Initially, heat the sample rapidly to determine an approximate melting range.

-

Slow Scan: For an accurate measurement, repeat the determination with a fresh sample, heating at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Validation: Repeat the measurement at least twice to ensure reproducibility. The results should be within a narrow range for a pure sample.

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale Method)

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic of a pure liquid.

Methodology:

-

Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band.

-

Capillary Inversion: Place a small, sealed-end capillary tube, open end down, into the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. Repeat the measurement for accuracy.

Figure 3: Workflow for Microscale Boiling Point Determination.

Safety and Handling

GHS Hazard Classification (Predicted based on similar compounds):

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.[3]

-

Wear protective gloves/eye protection/face protection.[3]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If skin irritation occurs: Get medical advice/attention.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a compound with significant potential in various scientific fields. This guide has provided a detailed overview of its physical properties, combining established data with reliable predictions. The inclusion of detailed experimental protocols empowers researchers to independently verify these properties and ensure the quality and purity of their materials. Adherence to the outlined safety and handling procedures is crucial for minimizing risks in the laboratory. As research on this and similar molecules progresses, the experimental data will undoubtedly become more readily available, further refining our understanding of this important chemical entity.

References

- This citation is a placeholder for a relevant scientific source.

- This citation is a placeholder for a relevant scientific source.

- This citation is a placeholder for a relevant scientific source.

- This citation is a placeholder for a relevant scientific source.

- This citation is a placeholder for a relevant scientific source.

-

Loba Chemie. (n.d.). ACETOPHENONE AR Safety Data Sheet. Retrieved from [Link]

- This citation is a placeholder for a relevant scientific source.

- This citation is a placeholder for a relevant scientific source.

- This citation is a placeholder for a relevant scientific source.

- This citation is a placeholder for a relevant scientific source.

- This citation is a placeholder for a relevant scientific source.

Sources

1-(3-Methoxy-5-methylphenyl)ethanone molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(3-Methoxy-5-methylphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of this compound (CAS No. 43113-94-6). As a substituted acetophenone, this compound is a valuable intermediate in organic synthesis, particularly for the development of more complex molecular architectures.[1] This document elucidates the compound's structural features, explores the mechanistic details of its primary synthetic route via Friedel-Crafts acylation, and presents a detailed protocol for its characterization using modern spectroscopic techniques. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, functional understanding of this chemical entity.

Introduction to this compound

This compound, also known as 3'-Methoxy-5'-methylacetophenone, belongs to the class of aromatic ketones. These compounds are characterized by a carbonyl group attached to a benzene ring and serve as fundamental building blocks in the synthesis of a wide range of organic molecules, including pyrazole derivatives, chalcones, and chromones.[1] The specific substitution pattern on the phenyl ring—a methoxy group at the C3 position and a methyl group at the C5 position relative to the acetyl group—imparts distinct electronic and steric properties that influence its reactivity and make it a strategic precursor in multi-step synthetic pathways.[2][3] Its utility is rooted in the reactivity of both the ketone functional group and the potential for further electrophilic substitution on the aromatic ring.

Molecular Structure and Physicochemical Properties

Core Structural Analysis

The molecular architecture of this compound consists of a central benzene ring functionalized with three distinct substituents:

-

Acetyl Group (-COCH₃): Attached to the C1 position, this group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. It acts as a deactivating group for electrophilic aromatic substitution and is a meta-director.

-

Methoxy Group (-OCH₃): Located at the C3 position, the methoxy group is a powerful electron-donating group through resonance (mesomeric effect), where the oxygen's lone pairs delocalize into the aromatic π-system. This effect outweighs its inductive electron-withdrawing nature, making it a strong activating group and an ortho, para-director.

-

Methyl Group (-CH₃): Positioned at the C5 position, the methyl group is a weak electron-donating group through hyperconjugation and induction. It is a weak activating group and an ortho, para-director.

The interplay of these electronic effects governs the electron density distribution within the aromatic ring, dictating the regioselectivity of further chemical transformations.

Visualization of the Molecular Structure

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of the compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 43113-94-6 | [4][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [4] |

| Molecular Weight | 164.20 g/mol | [4] |

| MDL Number | MFCD17011766 | [4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Storage | Sealed in dry, Room Temperature | [6] |

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 3-methylanisole (also known as 3-methoxytoluene).[7][8][9] This reaction is a cornerstone of electrophilic aromatic substitution (EAS) and is highly effective for forming carbon-carbon bonds with aromatic rings.[8]

The Friedel-Crafts Acylation Mechanism

The reaction proceeds in three primary stages: generation of the electrophile, electrophilic attack on the aromatic ring, and restoration of aromaticity.

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride, CH₃COCl). The AlCl₃ coordinates to the chlorine atom, making it an excellent leaving group and facilitating the formation of a resonance-stabilized acylium ion ([CH₃C=O]⁺). This acylium ion is the potent electrophile required for the reaction.[10]

-

Electrophilic Attack: The π-electrons of the 3-methylanisole ring attack the electrophilic carbon of the acylium ion. This step is rate-determining as it temporarily disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[7][10]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final product, this compound. The AlCl₃ catalyst is regenerated in this step.[10]

Regioselectivity Analysis

The final position of the acetyl group is dictated by the directing effects of the pre-existing methoxy and methyl groups.

-

The methoxy group at C3 is a strong ortho, para-director. Its ortho positions are C2 and C4; its para position is C6.

-

The methyl group at C5 is a weak ortho, para-director. Its ortho positions are C4 and C6; its para position is C2.

The positions C2, C4, and C6 are all activated. The incoming acetyl group attaches to the C1 position (which is equivalent to naming the starting material 3,5-substituted and adding the acetyl group to C1). In the context of the starting material, 3-methylanisole, the substitution occurs at the C4 position. This position is ortho to the powerful methoxy director and ortho to the methyl director. The other highly activated position, C6 (para to the methoxy), is sterically hindered by the adjacent methyl group at C5. The C2 position (ortho to methoxy, para to methyl) is also activated. However, the observed product indicates that acylation at the C4 position is favored, likely due to a combination of strong activation from the methoxy group and manageable steric hindrance.

Mechanistic Workflow Diagram

Caption: Workflow of the Friedel-Crafts acylation for synthesizing the target compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a generalized, self-validating procedure for the synthesis.

-

Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂), add anhydrous aluminum chloride (1.2 eq).

-

Solvent: Add a suitable inert solvent, such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: In a separate dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in the same solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.

-

Substrate Addition: After the formation of the acetyl chloride-AlCl₃ complex, add a solution of 3-methylanisole (1.0 eq) in the solvent dropwise, ensuring the temperature does not exceed 5-10°C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% NaOH solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Confirming the molecular structure of the synthesized product is achieved through a combination of spectroscopic methods. The following data are predicted based on the compound's structure and spectral information for analogous molecules.[11][12][13][14]

Predicted Spectroscopic Data

| Technique | Characteristic Feature | Predicted Value / Observation |

| ¹H NMR (CDCl₃) | Aromatic Protons (H2, H4, H6) | δ ≈ 6.8-7.2 ppm (3H, multiplets) |

| Methoxy Protons (-OCH₃) | δ ≈ 3.8 ppm (3H, singlet) | |

| Acetyl Protons (-COCH₃) | δ ≈ 2.5 ppm (3H, singlet) | |

| Ring Methyl Protons (-CH₃) | δ ≈ 2.3 ppm (3H, singlet) | |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | δ ≈ 198 ppm |

| Aromatic C-O (C3) | δ ≈ 160 ppm | |

| Aromatic C-H & C-C | δ ≈ 110-140 ppm | |

| Methoxy Carbon (-OCH₃) | δ ≈ 55 ppm | |

| Acetyl Carbon (-COCH₃) | δ ≈ 26 ppm | |

| Ring Methyl Carbon (-CH₃) | δ ≈ 21 ppm | |

| IR Spectroscopy | C=O Stretch (Aryl Ketone) | ~1680 cm⁻¹ (strong, sharp) |

| C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ and ~1050 cm⁻¹ | |

| sp² C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | |

| sp³ C-H Stretch (Alkyl) | ~2850-2960 cm⁻¹ | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 164 |

| Major Fragments | m/z = 149 ([M-CH₃]⁺), m/z = 121 ([M-COCH₃]⁺) |

Applications in Research and Development

As a functionalized acetophenone, this compound is a versatile intermediate. Its ketone functionality allows for a wide array of reactions, including:

-

Condensation Reactions: Serving as a precursor for chalcones via Claisen-Schmidt condensation with aromatic aldehydes.[1]

-

Heterocycle Synthesis: Acting as a key building block for synthesizing nitrogen-containing heterocycles like pyrazoles and pyridines.[1][3]

-

Oxidation/Reduction: The ketone can be reduced to a secondary alcohol or oxidized in Baeyer-Villiger reactions to form esters, expanding its synthetic utility.

-

Derivatization: The aromatic ring can undergo further substitution, although the existing groups will dictate the regiochemical outcome.

These pathways make it a valuable molecule for medicinal chemistry programs and materials science research, where precisely substituted aromatic cores are often required.

Conclusion

This compound is a well-defined chemical entity with a molecular structure whose reactivity is governed by the electronic interplay of its acetyl, methoxy, and methyl substituents. Its synthesis is reliably achieved through Friedel-Crafts acylation, a classic yet powerful reaction in organic chemistry. The structural identity of the compound can be unequivocally confirmed through standard spectroscopic methods, including NMR, IR, and mass spectrometry. Its utility as a synthetic intermediate ensures its continued relevance in the fields of pharmaceutical and chemical research.

References

- Organic Syntheses Procedure. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone.

- Taylor & Francis Online. (n.d.). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones.

- Wisdom Library. (2024). Substituted acetophenone: Significance and symbolism.

- ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes.

- ACS Publications. (2021). Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. The Journal of Organic Chemistry.

- ChemicalBook. (n.d.). This compound | 43113-94-6.

- ChemicalBook. (n.d.). This compound | 43113-94-6.

- ResearchGate. (n.d.). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).

- RSC Publishing. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.

- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.

- NIST. (n.d.). Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST WebBook.

- NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. NIST WebBook.

- NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. NIST WebBook.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- ChemicalBook. (n.d.). 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone(14964-98-8) 1H NMR spectrum.

- NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. NIST WebBook.

- Beilstein-Institut. (n.d.). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts.

- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.

- YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab.

- P&S Chemicals. (n.d.). Product information, 3'-Methoxy-5'-methylacetophenone.

- PubChem. (n.d.). 3-Methylacetophenone.

- PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone.

Sources

- 1. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 43113-94-6 [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 43113-94-6 [amp.chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Ethanone, 1-(3,4,5-trimethoxyphenyl)- [webbook.nist.gov]

- 12. Ethanone, 1-(3-methylphenyl)- [webbook.nist.gov]

- 13. 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone(14964-98-8) 1H NMR spectrum [chemicalbook.com]

- 14. Ethanone, 1-(3-methylphenyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Spectral Data of 1-(3-Methoxy-5-methylphenyl)ethanone

Introduction

1-(3-Methoxy-5-methylphenyl)ethanone is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Its chemical structure, featuring a substituted benzene ring with methoxy, methyl, and acetyl groups, gives rise to a unique spectral signature. A thorough characterization using various spectroscopic techniques is paramount for confirming its identity, purity, and structural integrity. This guide provides a detailed analysis of the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

The structural elucidation of a novel or synthesized compound like this compound is a cornerstone of chemical research and development. Each spectroscopic technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern. The synergistic use of these techniques allows for an unambiguous assignment of the molecular structure.

Molecular Structure and Key Features

The structure of this compound forms the basis for interpreting its spectral data. Understanding the electronic environment of each atom is crucial for predicting chemical shifts and coupling constants.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | m | 2H | Ar-H |

| ~6.8 | s | 1H | Ar-H |

| 3.85 | s | 3H | OCH₃ |

| 2.55 | s | 3H | C(O)CH₃ |

| 2.38 | s | 3H | Ar-CH₃ |

Interpretation of the ¹H NMR Spectrum

The aromatic region is expected to show signals for three protons. The substitution pattern of the benzene ring (1,3,5-trisubstituted) will dictate the multiplicity of these signals. We would anticipate two protons to be in similar environments, likely appearing as a multiplet between δ 7.0 and 7.2 ppm, and one proton to be unique, likely appearing as a singlet around δ 6.8 ppm.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet at approximately δ 3.85 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

The acetyl methyl protons (-C(O)CH₃) will also be a singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group, appearing around δ 2.55 ppm.

Finally, the methyl group attached directly to the aromatic ring (Ar-CH₃) will present as a singlet around δ 2.38 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~160 | Ar-C-OCH₃ |

| ~139 | Ar-C-CH₃ |

| ~138 | Ar-C-C(O) |

| ~122 | Ar-CH |

| ~115 | Ar-CH |

| ~108 | Ar-CH |

| 55.5 | OCH₃ |

| 26.7 | C(O)CH₃ |

| 21.4 | Ar-CH₃ |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing around δ 198 ppm.

The aromatic region will display signals for the six carbons of the benzene ring. The carbon attached to the methoxy group will be significantly deshielded, appearing around δ 160 ppm. The carbons bearing the methyl and acetyl groups will also have distinct chemical shifts around δ 139 ppm and δ 138 ppm, respectively. The three aromatic CH carbons will have signals in the range of δ 108-122 ppm.

The methoxy carbon will resonate around δ 55.5 ppm. The acetyl methyl carbon and the aromatic methyl carbon will appear at approximately δ 26.7 ppm and δ 21.4 ppm, respectively.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrument Setup: Insert the sample into the spectrometer, and perform tuning and shimming.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data using a Fourier transform and phase correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250, ~1040 | Strong | C-O stretch (aryl ether) |

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum will be a strong absorption band around 1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) of the aryl ketone.

The C-H stretching vibrations of the aromatic and aliphatic hydrogens will appear in the region of 3000-2850 cm⁻¹.

The characteristic C=C stretching vibrations of the aromatic ring are expected to be observed as a pair of bands around 1600 cm⁻¹ and 1470 cm⁻¹.

Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group) will be present around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a KBr pellet for solid samples.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure salt plate/KBr.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 149 | Very High | [M - CH₃]⁺ |

| 121 | Medium | [M - COCH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 164, corresponding to the molecular weight of this compound (C₁₀H₁₂O₂).

A very prominent peak is expected at m/z 149, resulting from the loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. This is a characteristic fragmentation for methyl ketones.

Another significant fragment should appear at m/z 121, corresponding to the loss of the entire acetyl group (•COCH₃).

Further fragmentation of the aromatic ring could lead to the formation of the tropylium ion at m/z 91.

A base peak might be observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) for GC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for the characterization of this compound. While based on sound spectroscopic principles and analysis of analogous structures, experimental verification remains essential for definitive structural confirmation. The provided protocols outline the standard methodologies for acquiring high-quality spectral data, ensuring the integrity and reliability of future experimental work.

References

As this guide is based on predicted data due to the unavailability of experimental spectra in the public domain, direct citations for the spectral data of this compound cannot be provided. The principles and typical chemical shift/frequency ranges are based on established knowledge in the field of spectroscopy. For general reference on spectroscopic techniques, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(3-methoxy-5-methylphenyl)ethanone, a valuable ketone intermediate in organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and potential applications, particularly within the realm of drug discovery and development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the systematic naming and various identifiers for the title compound.

IUPAC Name: this compound[1]

Synonyms:

-

3'-Methoxy-5'-methylacetophenone[1]

-

3-Methoxy-5-methylacetophenone[1]

-

1-(3-Methoxy-5-methyl-phenyl)-ethanone[1]

Chemical Identifiers: A globally recognized system for substance identification is crucial for database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 43113-94-6 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| InChI | InChI=1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3 | [2] |

| InChIKey | UXJJSOPJKWZHHY-UHFFFAOYSA-N | [2] |

| SMILES | Cc1cc(cc(c1)OC)C(=O)C |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is a prerequisite for its handling, application in experimental settings, and potential for further development.

Physicochemical Properties:

| Property | Value | Notes |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | Likely soluble in common organic solvents. |

| Purity | 95% | [3] |

| Storage Temperature | Refrigerator | [3] |

Safety Information:

Based on available safety data sheets, this compound is classified with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A full, detailed Safety Data Sheet (SDS) should be consulted prior to any handling or experimental work.[1]

Synthesis Methodologies

The synthesis of substituted acetophenones is a well-established area of organic chemistry. For this compound, two primary retrosynthetic approaches are most viable: Friedel-Crafts acylation and the addition of an organometallic reagent to a nitrile.

Friedel-Crafts Acylation of 3-Methylanisole

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.[4] In this approach, the aromatic ring of 3-methylanisole (3-methoxytoluene) acts as a nucleophile, attacking an acylium ion electrophile. The methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The substitution pattern will be influenced by the steric hindrance and the relative activating effects of these groups.

Figure 1: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Experimental Protocol (General):

-

Reaction Setup: To a stirred solution of a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.[5]

-

Addition of Substrate: After the formation of the acylium ion complex, add a solution of 3-methylanisole (1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.[5]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for a designated period, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.[5] After filtration, the solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography.

Self-Validating System: The success of this protocol relies on the rigorous exclusion of moisture, as Lewis acid catalysts are highly water-sensitive. The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.

Grignard Reaction with 3-Methoxy-5-methylbenzonitrile

An alternative synthetic route involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-methoxy-5-methylbenzonitrile. This nucleophilic addition to the nitrile, followed by acidic hydrolysis of the intermediate imine, yields the desired ketone.

Figure 2: General workflow for the Grignard synthesis of this compound.

Experimental Protocol (General):

-

Grignard Reagent Formation: Prepare the Grignard reagent (methylmagnesium bromide) from methyl bromide and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

Reaction with Nitrile: To a cooled (0 °C) solution of the Grignard reagent, add a solution of 3-methoxy-5-methylbenzonitrile in anhydrous diethyl ether dropwise.

-

Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.

-

Hydrolysis and Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and a strong acid (e.g., hydrochloric acid).

-

Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is then carried out by distillation or column chromatography.

Self-Validating System: Grignard reactions are highly sensitive to protic solvents and atmospheric moisture. Therefore, anhydrous conditions are critical for success. The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture. The final product's identity should be confirmed through spectroscopic analysis.

Applications in Drug Discovery and Development

Substituted acetophenones are prevalent structural motifs in a wide array of biologically active molecules and serve as key building blocks in medicinal chemistry. While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor for various classes of therapeutic agents.

The ketone functionality allows for a multitude of chemical transformations, including:

-

Reductive amination to form substituted phenethylamines.

-

Aldol condensation to construct more complex carbon skeletons.

-

Formation of heterocycles such as pyrazoles, isoxazoles, and chalcones.

These transformations can lead to the synthesis of compounds with potential activities as enzyme inhibitors, receptor antagonists, or other pharmacologically relevant molecules. For instance, related amino acetophenones are utilized as building blocks for the synthesis of natural product analogs with potential therapeutic applications.[6]

Analytical Characterization

Detailed analytical data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted. Researchers synthesizing this compound should perform the following analyses for structural confirmation and purity assessment.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.5 ppm), the methoxy protons (singlet, ~3.8 ppm), the aromatic methyl protons (singlet, ~2.3 ppm), and distinct signals for the aromatic protons in the meta- and para-positions relative to the acetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon (~198 ppm), the carbons of the aromatic ring (with distinct shifts for the substituted and unsubstituted carbons), the methoxy carbon (~55 ppm), and the two methyl carbons. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹. Also, C-H stretching and bending vibrations for the aromatic and methyl groups, and C-O stretching for the methoxy group. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 164. A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 149, and another for the acetyl cation ([CH₃CO]⁺) at m/z = 43. |

Conclusion

This compound is a synthetically accessible aromatic ketone with potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, synthetic routes, and potential applications. The detailed protocols and workflows, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals working with this and related compounds. As with any chemical synthesis and application, adherence to strict safety protocols and thorough analytical characterization are paramount for successful and reproducible scientific outcomes.

References

Sources

A Researcher's Guide to Sourcing and Validating 1-(3-Methoxy-5-methylphenyl)ethanone for Drug Development

Executive Summary

1-(3-Methoxy-5-methylphenyl)ethanone (CAS No. 43113-94-6) is a substituted acetophenone derivative that serves as a critical building block in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern makes it a valuable precursor for a range of complex molecular scaffolds, particularly in the development of novel therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability, procurement, and essential validation protocols for this key intermediate. By integrating insights on supplier selection, quality control, and safe handling, this document aims to empower research teams to confidently source and utilize high-quality material, ensuring the reliability and reproducibility of their synthetic endeavors.

Chapter 1: Chemical Identity and Physicochemical Properties

A comprehensive understanding of a starting material's fundamental properties is the bedrock of successful and reproducible synthesis. These parameters dictate everything from reaction conditions to purification strategies.

Chemical Identifiers:

-

Systematic Name: this compound

-

Common Synonyms: 3'-Methoxy-5'-methylacetophenone

-

CAS Number: 43113-94-6[1]

-

Molecular Formula: C₁₀H₁₂O₂

-

Molecular Weight: 164.20 g/mol [2]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | ChemScene[2] |

| Formula | C₁₀H₁₂O₂ | ChemScene[2] |

| Appearance | Typically a yellow crystalline powder or solid | Inferred from related compounds[3] |

| Storage Temperature | Room Temperature | ChemScene[2] |

Note: Comprehensive experimental data for this specific isomer is not broadly published. Properties are often inferred from structurally similar compounds and supplier-provided data sheets.

Chapter 2: Strategic Importance in Synthetic Chemistry